molecular formula C9H8F3NO4 B1460891 [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol CAS No. 1039913-15-9

[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol

Cat. No.: B1460891
CAS No.: 1039913-15-9
M. Wt: 251.16 g/mol
InChI Key: ZZTWUGDVQABHHC-UHFFFAOYSA-N
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Description

[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol is an organic compound with the molecular formula C9H8F3NO4 and a molar mass of 251.16 g/mol This compound features a nitro group, a trifluoroethoxy group, and a methanol group attached to a benzene ring

Properties

IUPAC Name

[3-nitro-4-(2,2,2-trifluoroethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c10-9(11,12)5-17-8-2-1-6(4-14)3-7(8)13(15)16/h1-3,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWUGDVQABHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol typically involves the nitration of 4-(2,2,2-trifluoroethoxy)phenylmethanol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction yields the desired nitro compound, which can be purified through recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol lies in medicinal chemistry. The trifluoroethoxy group is known to enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific biological pathways.

Case Study: Drug Development

In recent studies, compounds containing the trifluoromethyl group have been shown to improve the efficacy of drugs by increasing their solubility and bioavailability. For instance, research has demonstrated that incorporating trifluoromethyl groups into drug molecules can lead to improved interactions with biological targets, thereby enhancing therapeutic outcomes .

Agrochemicals

The compound is also explored for its potential use in agrochemicals. The unique chemical structure may contribute to the development of novel pesticides or herbicides that are more effective against resistant strains of pests or weeds.

Case Study: Pesticide Efficacy

In agricultural research, compounds similar to [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol have been tested for their ability to disrupt pest metabolism. Preliminary results indicate that such compounds can inhibit key enzymes in pest species, leading to increased mortality rates and reduced crop damage .

Material Science

The properties of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol make it a candidate for applications in material science, particularly in the development of coatings and polymers.

Case Study: Coating Applications

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. Such materials can be used in high-performance applications where durability and resistance to harsh environments are critical .

Analytical Chemistry

In analytical chemistry, [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol serves as a reference compound for developing new analytical methods.

Case Study: Chromatographic Techniques

Studies have utilized this compound as a standard in chromatographic analysis to improve the accuracy of quantifying similar substances in complex mixtures. Its distinct spectral properties allow for precise identification and quantification in various samples .

Table 1: Comparison of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryEnhanced drug efficacy
AgrochemicalsImproved pest control
Material ScienceIncreased durability and resistance
Analytical ChemistryImproved accuracy in quantification

Mechanism of Action

The mechanism of action of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol depends on its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar compounds to [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol include:

The uniqueness of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Biological Activity

[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula for [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol is C₉H₈F₃NO₄. The presence of the trifluoroethoxy group is significant as it can impact the pharmacokinetic properties of the compound.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the trifluoroethoxy group exhibit noteworthy antibacterial properties. For instance, a related compound showed promising activity against various Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .

The structure-activity relationship (SAR) indicates that modifications in the phenolic structure can enhance antibacterial efficacy. Specifically, compounds with electron-withdrawing groups like trifluoromethyl groups in specific positions have shown improved activity against resistant strains of bacteria .

CompoundTarget BacteriaMIC (μg/mL)
Compound 1E. coli4
Compound 2A. baumannii0.5
Compound 3K. pneumoniae2

Anticancer Activity

The anticancer potential of [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol has not been extensively documented; however, related structures have exhibited varying degrees of cytotoxicity against cancer cell lines. In vitro assays often utilize MTT assays to determine cell viability post-treatment with such compounds. Preliminary data suggests that modifications in the nitro and trifluoroethoxy groups can influence cytotoxic effects on tumor cell lines .

Case Studies

A notable study explored the antibacterial effects of a series of phenolic compounds similar to [3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol. The study highlighted that compounds with a trifluoromethyl group significantly enhanced antibacterial activity against multi-drug resistant strains compared to their non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol
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